molecular formula C24H18FN3O2 B12032771 N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-4-fluorobenzamide CAS No. 769156-16-3

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-4-fluorobenzamide

Cat. No.: B12032771
CAS No.: 769156-16-3
M. Wt: 399.4 g/mol
InChI Key: ZLZGCFOXCJATME-MZJWZYIUSA-N
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Description

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an anthrylmethylene group, a hydrazino linkage, and a fluorobenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-4-fluorobenzamide typically involves the condensation of 9-anthraldehyde with hydrazine derivatives, followed by the introduction of the fluorobenzamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under optimized conditions to maximize efficiency and minimize costs. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The anthrylmethylene group can intercalate with DNA, while the hydrazino linkage may form covalent bonds with nucleophilic sites on proteins. These interactions can disrupt normal cellular functions, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(9-Anthrylmethylene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
  • N-(2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
  • 2-[2-(9-Anthrylmethylene)hydrazino]-N,N,N-trimethyl-2-oxoethanaminium

Uniqueness

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where fluorine’s electronegativity and steric effects are advantageous.

Properties

CAS No.

769156-16-3

Molecular Formula

C24H18FN3O2

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-fluorobenzamide

InChI

InChI=1S/C24H18FN3O2/c25-19-11-9-16(10-12-19)24(30)26-15-23(29)28-27-14-22-20-7-3-1-5-17(20)13-18-6-2-4-8-21(18)22/h1-14H,15H2,(H,26,30)(H,28,29)/b27-14+

InChI Key

ZLZGCFOXCJATME-MZJWZYIUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CNC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CNC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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